molecular formula C15H15NO3 B6391056 4-(4-Ethoxy-2-methylphenyl)picolinic acid CAS No. 1261985-99-2

4-(4-Ethoxy-2-methylphenyl)picolinic acid

Cat. No.: B6391056
CAS No.: 1261985-99-2
M. Wt: 257.28 g/mol
InChI Key: BKEOSPFFTCRVOS-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)picolinic acid is a versatile chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound’s potential biological activities, such as anti-tumor and anti-inflammatory effects, make it a subject of interest in biological research.

    Medicine: Its unique properties enable exploration of novel applications in pharmaceuticals, including drug development and therapeutic agents.

    Industry: The compound is used in the production of materials with specific properties, such as plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)picolinic acid involves its interaction with molecular targets and pathways. As a derivative of picolinic acid, it may act by binding to zinc finger proteins, altering their structures and disrupting zinc binding . This mechanism can inhibit the function of these proteins, which are involved in viral replication, packaging, and normal cell homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position, used in coordination chemistry and as a chelating agent.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position, known for its role in human nutrition as niacin.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position, used in the synthesis of pharmaceuticals.

Uniqueness

4-(4-Ethoxy-2-methylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-12-4-5-13(10(2)8-12)11-6-7-16-14(9-11)15(17)18/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEOSPFFTCRVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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